![molecular formula C11H10N2O2 B3327540 5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 35214-95-0](/img/structure/B3327540.png)

5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Descripción general

Descripción

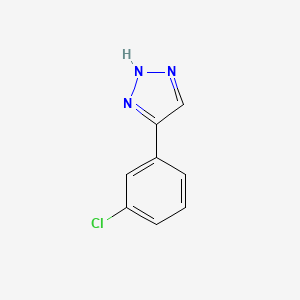

The 2,3-dihydropyrrole unit is a privileged heterocycle found in many pharmacologically active natural products . Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .

Synthesis Analysis

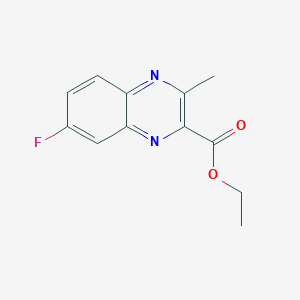

Significant recent advances in the synthesis of this heterocycle have led to intense interest in the development of new drug candidates . A three-step protocol for the synthesis of 1,2,3,8,9-pentasubstituted-5,6-dihydropyrrolo [2,1-a]isoquinolines is described, using van Leusen’s polysubstituted pyrrole construction followed by intramolecular radical-oxidative cyclization of the isoquinoline system .Molecular Structure Analysis

The quinazoline bicyclic system in both molecules is planar with rms deviation of fitted atoms 0.0216 and 0.0247 respectively. The distribution of bond lengths and bond angles are typical for such systems .Chemical Reactions Analysis

The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones is an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water .Aplicaciones Científicas De Investigación

Molecular Structure Analysis

- The compound exhibits a planar phenyl ring structure, with its pyrimidine ring slightly deviating from planarity and its five-membered ring having a conformation intermediate between a half-chair and an envelope. This structural arrangement facilitates the formation of hydrogen bonds in the crystal structure (Magotra et al., 1996).

Synthesis Methodologies

- An efficient approach to synthesize close structural analogs of naturally occurring vasicinone alkaloids involves PIFA-initiated oxidative 5-exo-trig cyclization. This method is significant for designing natural product-like compound libraries due to the good natural product likeness (NPL) score of the products (Vaskevych et al., 2021).

Reactivity and Synthesis of Analogues

- An improved synthetic route to 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, a quinazolinone natural product, has been developed. This method is applicable to analogue synthesis and the synthesis of related natural products. The scaffold shows diverse reactivity to electrophilic reagents, allowing for stereoselective product generation (Sutherell & Ley, 2016).

Antimicrobial Activity

- The antimicrobial activity of synthesized compounds, including arylidene- and arylhydroxymethyl derivatives of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-one, against various strains like S. aureus, E. coli, Bacillus cereus, Candida albicans, and Pseudomonas aeruginosa indicates potential in bactericide research (Ortikov et al., 2017).

Isolation from Natural Sources

- The compound is isolated from natural sources like Peganum Harmala and Adhatoda vasica, indicating its presence in various plant species. Its isolation and structural analysis contribute to understanding the natural compounds' biosynthesis and potential biological activities (Elmuradov et al., 2010).

Biological Evaluation

- Some derivatives of this compound show potential for in vitro cytotoxicity against various human cancer cell lines and antimalarial activity. This suggests its relevance in developing therapeutic agents for cancer and malaria (Mphahlele et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

5-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-8-4-1-3-7-10(8)12-9-5-2-6-13(9)11(7)15/h1,3-4,14H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASLDXYTSVTJKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=C(C=CC=C3O)C(=O)N2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile](/img/structure/B3327470.png)

![N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide](/img/structure/B3327487.png)

![4-{[(Methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B3327505.png)

![(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B3327512.png)

![Methyl 4-{[(methylamino)carbothioyl]amino}benzoate](/img/structure/B3327519.png)

![Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B3327537.png)

![Pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B3327559.png)